
4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine, also known as 4F6MP, is a pyrimidine-derived heterocyclic compound that has been studied for its potential applications in the field of scientific research. 4F6MP has a variety of potential uses, including as a potential inhibitor of the enzyme acetylcholinesterase (AChE), an enzyme that plays an important role in the breakdown of the neurotransmitter acetylcholine. As such, 4F6MP has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
作用機序
The mechanism of action of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is not fully understood. However, it has been proposed that 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine acts as an inhibitor of the enzyme acetylcholinesterase (AChE), an enzyme that plays an important role in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of AChE, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is thought to increase the levels of acetylcholine in the brain, which may have beneficial effects in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Additionally, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in the field of cancer research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine are not fully understood. However, it has been proposed that 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine may have beneficial effects in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders, as it has been found to inhibit the enzyme acetylcholinesterase (AChE). Additionally, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in the field of cancer research.
実験室実験の利点と制限
The advantages of using 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine in laboratory experiments include its low cost and ease of synthesis. Additionally, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to inhibit the enzyme acetylcholinesterase (AChE), which has potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Additionally, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in the field of cancer research.
However, there are some limitations to using 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine in laboratory experiments. For instance, the mechanism of action of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is not fully understood, which may limit its potential applications. Additionally, the biochemical and physiological effects of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine are not fully understood, which may limit its potential applications in the field of cancer research.
将来の方向性
For research on 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the field of cancer research. Additionally, further research is needed to explore the potential of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which may have beneficial effects in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Additionally, further research is needed to explore the potential of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine as a potential drug candidate for the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, further research is needed to explore the potential of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine as a potential therapeutic agent for the treatment of neurological disorders, such as epilepsy, depression, and anxiety.
合成法
4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized via a Friedel-Crafts acylation reaction, which involves the reaction of an aromatic compound with an acyl halide in the presence of an aluminum chloride catalyst. In the case of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine, the aromatic compound is 2-methylphenol, and the acyl halide is furan-2-carboxylic acid chloride. The reaction is carried out in the presence of a Lewis acid, such as aluminum chloride, to catalyze the formation of the desired product.
科学的研究の応用
4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in the field of scientific research. In particular, it has been investigated as a potential inhibitor of the enzyme acetylcholinesterase (AChE), an enzyme that plays an important role in the breakdown of the neurotransmitter acetylcholine. As such, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Additionally, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in the field of cancer research, as it has been found to inhibit the growth of certain cancer cell lines.
特性
IUPAC Name |
4-(furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-5-2-3-6-11(10)12-9-13(18-15(16)17-12)14-7-4-8-19-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECRNHZUGORHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



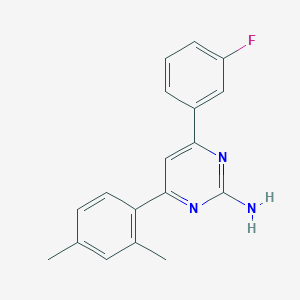
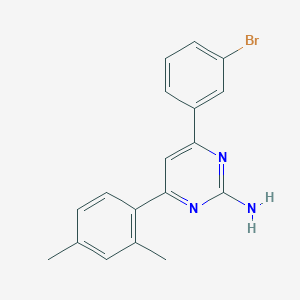
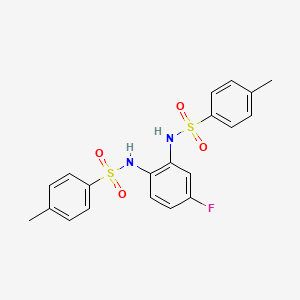
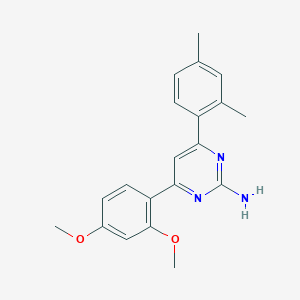
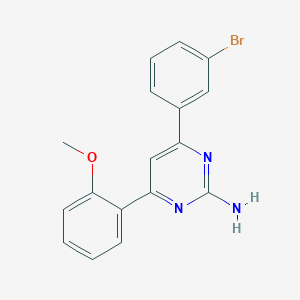
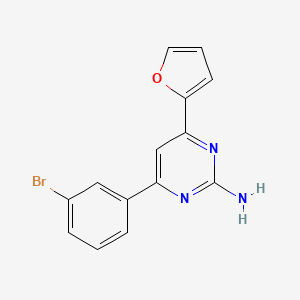
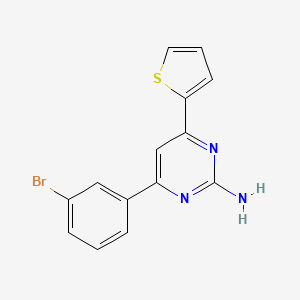


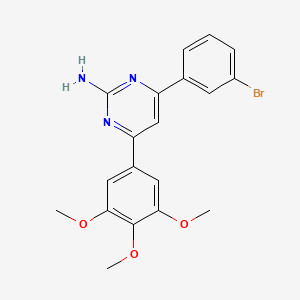
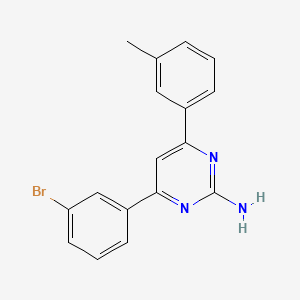
![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)